Phenylephrine bitartrate
Description
Contemporary Research Imperatives and Gaps for Phenylephrine (B352888) Bitartrate (B1229483)
A significant gap in the research is the lack of robust, modern clinical trials specifically evaluating the efficacy of phenylephrine bitartrate for nasal congestion using current standards for clinical endpoints, such as patient-reported symptom scores rather than the older, indirect measure of nasal airway resistance. yale.edumedcentral.com
Further research is also needed to explore other potential therapeutic applications of this compound. While its primary use has been as a decongestant, the pharmacological properties of phenylephrine as a selective alpha-1 agonist are utilized in other areas of medicine, such as ophthalmology for pupil dilation and as a vasopressor to increase blood pressure in critical care settings. nih.gov However, most of this research has been conducted with the hydrochloride salt. Studies could investigate if the bitartrate salt offers any advantages in these or other potential applications.
Another area for investigation is the stability of this compound. Some research suggests that the bitartrate salt may be more prone to degradation under certain conditions, such as exposure to solar radiation, compared to the hydrochloride salt, potentially due to the nature of the tartaric acid counter-ion. consensus.app Further studies could clarify these stability differences and their implications for formulation and storage.
Interactive Table: Comparative Data on Phenylephrine Salts
| Property | Phenylephrine Hydrochloride | This compound | Citation |
| Bioavailability | Considered similar to the bitartrate salt in effervescent form. | The rate and extent of absorption are similar to the hydrochloride salt in effervescent tablets. | federalregister.gov |
| Regulatory Status (Oral Decongestant) | Included in the OTC monograph; proposed for removal. | Included in the OTC monograph for effervescent forms; proposed for removal. | thefdalawblog.commedcentral.com |
| Stability | Generally stable. | May be more prone to degradation from solar radiation due to the tartaric acid counter-ion. | consensus.app |
| Primary Use in OTC | Tablets, capsules, liquids. | Primarily effervescent tablets. | federalregister.govfederalregister.gov |
Structure
2D Structure
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;3-[1-hydroxy-2-(methylamino)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKOTKKHHYKARN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627790 | |
| Record name | 2,3-Dihydroxybutanedioic acid--3-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14787-58-7, 17162-39-9 | |
| Record name | 2,3-Dihydroxybutanedioic acid--3-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(β-,3-dihydroxyphenethyl)methylammonium hydrogen [R-(R*,R*)]-tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-Phenylephrine Bitartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Pharmacological Investigations of Phenylephrine Bitartrate
Adrenoceptor Subtype Interactions and Selectivity Profiles
Phenylephrine's pharmacological identity is defined by its selective action on specific subtypes of adrenergic receptors, the physiological targets of catecholamines like norepinephrine (B1679862) and epinephrine.
Phenylephrine (B352888) functions as a potent and direct-acting agonist with high selectivity for alpha-1 (α₁) adrenergic receptors. drugbank.comnih.gov Its mechanism of action involves binding to these receptors, which are predominantly located on the postsynaptic membranes of effector cells, particularly the smooth muscle cells of blood vessels. patsnap.com This binding event stabilizes the receptor in an active conformation, initiating a cascade of intracellular events. Phenylephrine is considered a highly efficacious α₁-agonist at all three identified subtypes: α₁ₐ, α₁ₑ, and α₁ₑ. nih.gov The agonistic interaction triggers a conformational change in the G-protein coupled α₁-receptor, leading to the activation of its associated heterotrimeric G-protein, Gq. patsnap.com
Pharmacological profiles consistently characterize phenylephrine as having minimal to no direct agonist activity at beta (β) adrenergic receptors. nih.gov This selectivity for α₁-receptors over β-receptors is a key feature distinguishing it from other sympathomimetics like epinephrine, which acts on both. Similarly, its direct action on alpha-2 (α₂) adrenoceptors is considered negligible.
However, some complex and indirect interactions have been noted in research. Certain studies have proposed that phenylephrine can induce the release of endogenous noradrenaline from sympathetic nerve terminals. nih.govresearchgate.net This released noradrenaline is non-selective and can subsequently activate α₂, β₁, and β₂ adrenoceptors in the vicinity, leading to effects not directly attributable to phenylephrine's own receptor binding profile. nih.gov For instance, β-receptor-mediated immunosuppression and effects on serotonin (B10506) release have been observed in some experimental models, which are hypothesized to be secondary to this noradrenaline release. nih.gov Therefore, while phenylephrine is a selective direct α₁-agonist, its complete physiological effect in some systems may be influenced by these indirect actions.
Comparative studies are essential for contextualizing the selectivity and potency of phenylephrine. In receptor binding assays and functional response studies, phenylephrine is evaluated alongside other adrenergic agonists to determine its relative affinity and efficacy for different adrenoceptor subtypes. Phenylephrine, along with adrenaline and noradrenaline, demonstrates high efficacy at all three human α₁-adrenoceptor subtypes. nih.gov Its selectivity is primarily driven by its binding affinity, showing a much higher affinity for α₁-receptors compared to other adrenoceptor types.
Below is a data table compiled from functional studies measuring agonist potency (pEC₅₀) for calcium mobilization at the three human alpha-1 adrenoceptor subtypes. A higher pEC₅₀ value indicates greater potency.
| Agonist | α₁ₐ-Adrenoceptor (pEC₅₀) | α₁ₑ-Adrenoceptor (pEC₅₀) | α₁ₑ-Adrenoceptor (pEC₅₀) |
| Adrenaline | 6.8 | 6.8 | 7.1 |
| Noradrenaline | 6.8 | 6.8 | 7.0 |
| Phenylephrine | 6.1 | 6.1 | 6.3 |
| Oxymetazoline | 6.9 | 7.8 | 7.2 |
This table presents representative data from functional studies. Absolute values may vary between different experimental systems and conditions.
Molecular and Cellular Mechanisms of Action
The physiological response to phenylephrine is a direct consequence of the intracellular signaling pathways activated following its binding to α₁-adrenoceptors.
The activation of α₁-adrenoceptors by phenylephrine initiates a well-defined signal transduction cascade. As Gq-protein coupled receptors, their activation leads to the dissociation of the Gq protein's α-subunit, which then activates the membrane-bound enzyme phospholipase C (PLC). patsnap.comnih.gov
PLC's primary role is to catalyze the hydrolysis of a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP₂). nih.govyoutube.com This cleavage yields two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). patsnap.comyoutube.com
Inositol 1,4,5-trisphosphate (IP₃): A water-soluble molecule that diffuses from the cell membrane into the cytosol.
Diacylglycerol (DAG): A lipid molecule that remains embedded in the plasma membrane.
Each of these second messengers proceeds to activate distinct downstream pathways. DAG is a primary activator of protein kinase C (PKC), which in turn phosphorylates a variety of cellular proteins, modulating their activity and contributing to the sustained phase of the cellular response. youtube.com
The IP₃ generated by PLC activity plays a central role in the rapid onset of phenylephrine's effects, particularly in vascular smooth muscle. IP₃ diffuses to the surface of the sarcoplasmic reticulum (SR), the main intracellular calcium store, and binds to specific IP₃ receptors (IP₃Rs), which are ligand-gated Ca²⁺ channels. patsnap.comnih.gov
This binding event opens the channels, allowing for a rapid and substantial efflux of stored Ca²⁺ from the SR into the cytosol, leading to a sharp increase in the intracellular calcium concentration ([Ca²⁺]i). patsnap.comnih.gov This elevation in cytosolic Ca²⁺ is the primary trigger for smooth muscle contraction. Calcium ions bind to the protein calmodulin, and the resulting Ca²⁺-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the myosin cross-bridges to bind to actin and initiating the cross-bridge cycling that results in muscle cell contraction and vasoconstriction. nih.gov
Research using advanced imaging has shown that phenylephrine can induce asynchronous, wave-like [Ca²⁺]i oscillations in individual vascular smooth muscle cells. nih.gov The frequency of these oscillations, along with the recruitment of more responding cells, increases with higher concentrations of phenylephrine, providing a graded mechanism for tonic contraction. nih.gov Sustaining these oscillations and the resulting tonic contraction requires the influx of extracellular calcium through channels like store-operated calcium channels (SOCCs) to replenish the intracellular stores. nih.govnih.gov
Direct Versus Indirect Sympathomimetic Effects: Re-evaluation of Noradrenaline Release Mechanisms
Phenylephrine is conventionally classified in pharmacological literature as a direct-acting sympathomimetic agent with high selectivity for the α1-adrenergic receptor. nih.govpharmaguideline.com This classification is supported by its potency and intrinsic activity on recombinant α1A receptors, which are involved in mediating vasoconstriction. nih.gov However, this long-held view does not fully encompass the compound's complex mechanism of action, as preclinical and clinical studies have reported unexpected effects, such as α2-adrenoceptor-mediated presynaptic inhibitory actions and even β-adrenoceptor-mediated effects like increased heart rate. nih.gov
A re-evaluation of its pharmacological effects suggests that phenylephrine possesses a significant indirect sympathomimetic component mediated by the release of noradrenaline (NA) from sympathetic nerve terminals. nih.govresearchgate.net Investigations using mouse vas deferens as an ex vivo preparation have demonstrated that phenylephrine, at concentrations between 0.3 and 30 µM, significantly enhances the resting release of radiolabeled noradrenaline ([³H]NA). nih.govresearchgate.net This release was found to be independent of extracellular calcium concentration, a key feature distinguishing it from nerve impulse-evoked exocytotic release. nih.gov
Pharmacodynamic Characterization in Preclinical Models
In preclinical whole animal studies, phenylephrine demonstrates pronounced effects on cardiovascular hemodynamics, primarily driven by its vascular action. nih.govnih.gov An integrated assessment in an anesthetized murine model provided a comprehensive characterization of these responses. In this in vivo paradigm, intraperitoneal administration of phenylephrine resulted in significant increases in blood pressure, total peripheral resistance, and stroke volume when compared to a vehicle control group. nih.govnih.govresearchgate.net Concurrently, a significant decrease in heart rate was observed, likely as a baroreceptor-mediated reflex to the sharp rise in blood pressure. nih.gov
The study further dissected the cardiac versus vascular effects by employing artificial cardiac pacing. nih.govresearchgate.net While pacing decreased stroke volume and cardiac output, the phenylephrine-induced elevations in blood pressure and total peripheral resistance were maintained across increasing pacing frequencies. nih.govnih.gov This suggests that the primary effect of phenylephrine is of vascular origin, with the changes in cardiac function being secondary responses to the altered vascular load and autonomic reflexes. nih.gov The increase in stroke volume is suggested to be a result of both increased preload from venous constriction and a baroreceptor-mediated reduction in heart rate, which allows for increased diastolic filling time. nih.gov
Table 1: Hemodynamic Effects of Phenylephrine in Anesthetized Mice
| Hemodynamic Parameter | Effect Following Phenylephrine Administration | Citation |
|---|---|---|
| Blood Pressure | ▲ Significantly Increased | nih.govnih.govresearchgate.net |
| Total Peripheral Resistance | ▲ Significantly Increased | nih.govnih.govresearchgate.net |
| Stroke Volume | ▲ Significantly Increased | nih.govnih.govresearchgate.net |
| Heart Rate | ▼ Significantly Decreased | nih.govnih.govresearchgate.net |
| Cardiac Output | ● No Significant Change | nih.gov |
Topical application of phenylephrine is widely used for its mydriatic (pupil-dilating) effects in ophthalmic examinations. drugs.com Its action is mediated by the direct stimulation of α1-adrenergic receptors on the iris dilator muscle, leading to pupillary widening without substantial cycloplegia (paralysis of the ciliary muscle). drugs.com
Preclinical and clinical studies have characterized the time course of this effect. Following topical application of a 2.5% solution to the conjunctiva, maximal mydriasis is typically achieved within 15 to 60 minutes, with the pupil returning to its baseline size within 3 hours. drugs.com A higher concentration of 10% produces maximal mydriasis within 10 to 90 minutes, with a longer recovery period of 3 to 7 hours. drugs.com Experimental studies in rabbits demonstrated that formulations containing hypromellose as an excipient showed superior depth, rate of onset, and duration of mydriatic effect compared to formulations without it, which was attributed to faster penetration and higher concentration of phenylephrine in the aqueous humor of the anterior chamber. igb.ru
Table 2: Mydriatic Effect of Phenylephrine in Ocular Studies
| Parameter | Observation | Citation |
|---|---|---|
| Mechanism | Stimulation of iris dilator muscle | drugs.com |
| Maximal Mydriasis (2.5% Solution) | 15-60 minutes post-instillation | drugs.com |
| Recovery (2.5% Solution) | Within 3 hours | drugs.com |
| Maximal Mydriasis (10% Solution) | 10-90 minutes post-instillation | drugs.com |
| Recovery (10% Solution) | 3-7 hours | drugs.com |
| Pupil Diameter Change (Example) | Baseline: ~4.1-4.4 mm; Post-instillation: ~7.0-8.2 mm | fda.gov |
The effect of phenylephrine on intraocular pressure (IOP) is more complex. In normal eyes and in patients with open-angle glaucoma, phenylephrine may decrease IOP by enhancing aqueous outflow facility and/or reducing the production of aqueous humor. drugs.com However, some studies have also reported a transient but clinically relevant increase in IOP in certain individuals. drugs.com One interventional study using a combination of 2.5% phenylephrine and 1% tropicamide (B1683271) found a statistically significant increase in mean IOP, which peaked at 45 minutes post-instillation. heraldopenaccess.us
Phenylephrine is utilized as a nasal decongestant due to its vasoconstrictive effects on the mucosal blood vessels of the nasal passages. Experimental studies designed to objectively quantify this effect have focused on measurements of nasal airway resistance (NAR). nih.gov
The findings from these experimental paradigms have been inconsistent. A meta-analysis of randomized, placebo-controlled trials found that oral phenylephrine at a 10 mg dose did not affect NAR more than a placebo. nih.gov However, the same analysis showed that a 25 mg dose produced a significant reduction of maximal NAR compared with placebo, with a mean maximal difference of 27.6%. nih.gov
Other studies have yielded different results. A randomized, placebo-controlled study in patients with seasonal allergic rhinitis exposed to grass pollen in the Vienna Challenge Chamber evaluated nasal congestion through patient scores, peak nasal inspiratory flow, and rhinomanometry. nih.gov The results showed that a single 12 mg dose of phenylephrine was not significantly different from placebo in improving nasal congestion over a 6-hour period. nih.gov In contrast, the active control, pseudoephedrine, was significantly more effective than both placebo and phenylephrine. nih.gov These findings highlight the variability in experimental outcomes regarding the efficacy of phenylephrine in modulating nasal airway resistance. nih.govresearchgate.net
Table 3: Effect of Oral Phenylephrine on Nasal Airway Resistance (NAR)
| Study Type / Paradigm | Key Finding | Citation |
|---|---|---|
| Meta-analysis (10 mg dose) | No significant effect on NAR compared to placebo. | nih.gov |
| Meta-analysis (25 mg dose) | Significant reduction of maximal NAR by 27.6% compared to placebo. | nih.gov |
| Vienna Challenge Chamber (12 mg dose) | Not significantly different from placebo in improving nasal congestion. | nih.gov |
Table of Compounds Mentioned
| Compound Name |
|---|
| Phenylephrine bitartrate (B1229483) |
| Noradrenaline (Norepinephrine) |
| Prazosin |
| Nisoxetine |
| Tropicamide |
| Pseudoephedrine |
Pharmacokinetic and Biotransformation Research of Phenylephrine Bitartrate
Absorption Kinetics and Systemic Bioavailability Determinants
Gastrointestinal Absorption Mechanisms and Extent, Including First-Pass Metabolism
Following oral administration, phenylephrine (B352888) is readily and completely absorbed from the gastrointestinal tract. medsafe.govt.nz Despite complete absorption, its systemic bioavailability is significantly reduced due to extensive pre-systemic metabolism, a phenomenon known as the first-pass effect. medsafe.govt.nzresearchgate.net This metabolism occurs predominantly in the intestinal wall and the liver. medsafe.govt.nzmedscape.com
The primary metabolic pathways are sulfate (B86663) conjugation, which occurs mainly in the intestinal wall, and oxidative deamination by monoamine oxidase (MAO) enzymes in the liver. nih.govnih.govpatsnap.comyoutube.com Glucuronidation has also been identified as a minor metabolic route. nih.gov As a result of this extensive first-pass metabolism, the oral bioavailability of phenylephrine is estimated to be around 38%, though some studies have reported it to be as low as less than 1%. medsafe.govt.nzacepnow.comnih.gov The major, pharmacologically inactive metabolites formed include m-hydroxymandelic acid and various sulfate conjugates. fda.gov
Pharmacokinetic studies show that after oral administration, phenylephrine is absorbed rapidly, with peak plasma concentrations (Tmax) achieved in approximately 1 to 2 hours, and in some studies, as quickly as 0.33 to 0.5 hours. medsafe.govt.nznih.gov The plasma concentration then declines rapidly, with a short elimination half-life of about 2 to 3 hours. medsafe.govt.nznih.gov Research suggests that the bioavailability may increase disproportionally with higher doses, possibly indicating a saturation of the metabolic enzymes in the intestinal wall. nih.gov
| Dose | Tmax (median, h) | Cmax (mean, pg/mL) | AUC∞ (mean, pg·h/mL) | Terminal t½ (mean, h) |
|---|
Data adapted from a study on phenylephrine HCl, which is expected to have similar pharmacokinetic parameters to the bitartrate (B1229483) salt. nih.gov
Comparative Bioavailability of Phenylephrine Salts (e.g., Hydrochloride vs. Bitartrate)
Phenylephrine is available in several salt forms, including hydrochloride, bitartrate, and tannate. googleapis.com While phenylephrine hydrochloride is the most studied salt, data directly comparing its bioavailability to phenylephrine bitartrate is limited. However, regulatory findings have concluded that the rate and extent of absorption for this compound in an effervescent tablet are similar to those of a phenylephrine hydrochloride effervescent tablet, suggesting comparable bioavailability between these two salts. federalregister.gov Both the hydrochloride and bitartrate salts are recognized as generally safe and effective for over-the-counter use. fda.gov
Chemical stability studies have noted that this compound is more susceptible to degradation under solar radiation compared to phenylephrine hydrochloride, which could be attributed to the decomposition sensitivity of the tartaric acid counter-ion.
Distribution Dynamics in Biological Systems
Volume of Distribution and Tissue Penetration Profiles
Phenylephrine exhibits extensive tissue distribution after entering systemic circulation. This is evidenced by its large steady-state volume of distribution (Vdss), which is consistently reported to be approximately 340 liters. nih.govmedicine.comspringermedizin.de This value significantly exceeds the volume of total body water, indicating that the drug penetrates substantially into peripheral tissues and organ compartments. nih.gov The lipophilic nature of phenylephrine facilitates its effective penetration into well-perfused, vascular-rich tissues. nih.gov
| Parameter | Mean Value |
|---|---|
| Steady-State Volume of Distribution (Vdss) | 340 L |
| Average Total Serum Clearance | 2100 mL/min |
Data compiled from multiple sources. medscape.comnih.govmedicine.comnih.gov
Blood-Brain Barrier Permeability and Central Nervous System Exposure
A key characteristic of phenylephrine is its limited ability to cross the blood-brain barrier (BBB). youtube.com This is largely due to the molecule's hydrophilic nature, conferred by its hydroxyl groups, which hinders its passage through the lipid membranes of the BBB. scispace.com Consequently, phenylephrine acts as a peripherally selective agent with minimal to no direct effects on the central nervous system. youtube.com While some animal studies suggest that alpha-agonists might influence cerebral vasoconstriction under conditions where the BBB is compromised, under normal physiological conditions, phenylephrine's penetration into the brain is negligible. nih.gov Computational models also predict low BBB permeability for the compound. mdpi.com
Placental and Breast Milk Transfer Investigations
Placental Transfer: Research, particularly in the context of anesthesia for cesarean delivery, has shown that phenylephrine crosses the placenta, but to a significantly lesser extent than other vasopressors like ephedrine (B3423809). scispace.comnih.govnih.gov This difference is attributed to phenylephrine's lower lipid solubility. scispace.com The median umbilical venous to maternal arterial (UV/MA) plasma concentration ratio for phenylephrine is low, reported at approximately 0.17, indicating limited transfer to the fetus. scispace.comnih.gov This minimal placental transfer is a key factor in its clinical use in obstetric populations. researchgate.net
| Compound | Median Umbilical Venous / Maternal Arterial Plasma Concentration Ratio |
|---|---|
| Phenylephrine | 0.17 |
| Ephedrine | 1.13 |
Data from Ngan Kee et al. scispace.com
Breast Milk Transfer: There is a lack of definitive studies measuring the concentration of phenylephrine in human breast milk. mothertobaby.orgnih.gov However, due to its very low oral bioavailability in the nursing infant, it is considered unlikely that phenylephrine would be absorbed in significant amounts or produce effects. breastfeedingnetwork.org.ukuspharmacist.comnih.gov While there are theoretical concerns that phenylephrine could potentially reduce milk supply, similar to pseudoephedrine, this has not been substantiated by evidence. nih.govbreastfeedingnetwork.org.uk
Metabolic Pathways and Enzyme Systems Involved
The biotransformation of phenylephrine is a complex process involving extensive metabolism primarily in the intestines and liver before it can reach systemic circulation. wikipedia.org This metabolic activity is characterized by several key pathways, including first-pass metabolism, oxidative deamination by monoamine oxidases, and conjugation reactions.
First-Pass Metabolism in Intestinal Wall and Hepatic Clearance
Phenylephrine undergoes significant first-pass metabolism, which substantially reduces its oral bioavailability. patsnap.comgoogle.com The primary sites for this initial metabolic activity are the intestinal wall and the liver. wikipedia.orgnih.govcrnaschoolprepacademy.com The principal routes of metabolism during this first pass involve sulfate conjugation, which occurs mainly in the intestinal wall, and oxidative deamination. nih.govnih.gov Glucuronidation also contributes to this process, but to a lesser extent. nih.gov This extensive metabolism before the compound reaches the systemic circulation is a key determinant of its pharmacokinetic profile. wikipedia.org Due to this high first-pass effect, the oral bioavailability of phenylephrine is estimated to be less than 38%. google.comnih.gov
Sulphation and Glucuronidation Conjugation Pathways
Conjugation reactions are major pathways in the metabolism of phenylephrine, with sulphation being particularly prominent. wikipedia.orgnih.gov
Sulphation: This is a major metabolic route, especially in the intestinal wall. nih.govnih.gov Research has identified that out of twelve human sulfotransferases (SULTs), SULT1A3 displays the most significant activity in the sulfation of phenylephrine. nih.govdrugbank.comnih.gov The kinetic activity of SULT1A3-mediated sulfation of phenylephrine is comparable to its activity on other key substrates like dopamine. nih.gov Following oral administration, a substantial portion of phenylephrine is rapidly conjugated, with sulfate conjugates being a major component. nih.govnih.gov
Glucuronidation: This is an additional, though less prominent, metabolic route for phenylephrine. wikipedia.orgnih.govnih.gov This process, mediated by UDP-glucuronosyltransferases (UGTs), involves the transfer of a glucuronic acid moiety to the phenylephrine molecule, which increases its water solubility and facilitates its excretion. wikipedia.org While it is a recognized pathway, it accounts for a smaller portion of phenylephrine metabolism compared to sulphation and oxidative deamination. wikipedia.orgnih.gov
| Enzyme Family | Specific Enzyme(s) | Metabolic Pathway | Primary Location |
|---|---|---|---|
| Monoamine Oxidase (MAO) | MAO-A, MAO-B | Oxidative Deamination | Liver, Intestines wikipedia.orgcrnaschoolprepacademy.com |
| Sulfotransferases (SULTs) | SULT1A3 | Sulphation | Intestinal Wall nih.govdrugbank.com |
| UDP-glucuronosyltransferases (UGTs) | Not specified | Glucuronidation | Liver wikipedia.org |
Characterization of Pharmacologically Active and Inactive Metabolites
The metabolism of phenylephrine results in the formation of several metabolites, which are considered pharmacologically inactive. drugs.comfda.gov
Meta-hydroxymandelic acid: This is the major metabolite of phenylephrine, formed through oxidative deamination by MAO enzymes. nih.govdrugbank.com It accounts for approximately 57% of the total administered dose. wikipedia.orgfda.govdroracle.ai This metabolite is inactive. nih.gov
Sulfate conjugates: Formed predominantly through the action of SULT1A3 in the intestinal wall, these are also inactive metabolites. wikipedia.orgnih.gov
Glucuronide conjugates: These represent a smaller fraction of the metabolites and are also pharmacologically inactive. wikipedia.orgnih.gov
When screened for receptor activity, these metabolites have been found to be inactive. fda.gov
Elimination Kinetics and Excretion Routes
Phenylephrine is characterized by a relatively short elimination half-life of approximately 2 to 3 hours. wikipedia.orgnih.gov Following intravenous administration, the observed effective half-life is around 5 minutes, with a plasma terminal elimination half-life of 2.5 hours. droracle.aidrugs.com The average total serum clearance is high, estimated at about 2100 mL/min. drugbank.comdrugs.com
Renal Excretion Pathways and Clearance Rates
The primary route for the elimination of phenylephrine and its metabolites from the body is through renal excretion. wikipedia.orgpatsnap.comnih.gov
A mass balance study revealed that approximately 86% of an administered dose is recovered in the urine within 48 hours, with the majority of that (around 80%) being eliminated in the first 12 hours. wikipedia.orgfda.govdrugs.com
The excretion profile in urine consists of both unchanged drug and its various metabolites:
Unchanged Phenylephrine: A relatively small fraction, between 3% and 16%, of the drug is excreted in its original form. wikipedia.orgdrugs.com
Metabolites: The vast majority of the excreted drug is in the form of its metabolites. Meta-hydroxymandelic acid is the most abundant, accounting for 57% of the dose. wikipedia.org Sulfate conjugates make up about 8% of the excreted compounds, with glucuronide conjugates present in smaller amounts. wikipedia.org
Patients with end-stage renal disease may exhibit increased sensitivity to phenylephrine, suggesting that lower doses should be considered for individuals with renal impairment. nih.govdrugs.com
| Compound | Percentage of Dose Excreted in Urine | Pharmacological Activity |
|---|---|---|
| Unchanged Phenylephrine | 3-16% wikipedia.orgdrugs.com | Active |
| Meta-hydroxymandelic acid | ~57% wikipedia.org | Inactive nih.gov |
| Sulfate Conjugates | ~8% wikipedia.org | Inactive wikipedia.org |
| Glucuronide Conjugates | Minor fraction wikipedia.org | Inactive wikipedia.org |
Urinary Excretion Profile of Parent Compound and Metabolites
The elimination of phenylephrine and its metabolites occurs primarily through renal excretion. nih.gov The urinary excretion profile provides critical insights into the biotransformation of the compound, with significant variations observed depending on the route of administration. Following administration, the majority of phenylephrine is recovered in the urine as various metabolites, with only a fraction excreted as the unchanged parent compound. wikipedia.orgdrugbank.com
Following intravenous administration, phenylephrine is extensively metabolized, with studies showing that approximately 86% of the dose is recovered in the urine within 48 hours. fda.govdrugs.com Of this, only about 12-16% is excreted as unchanged phenylephrine. drugbank.comfda.gov The primary metabolic pathway is deamination by monoamine oxidase, which leads to the formation of m-hydroxymandelic acid, the major metabolite. fda.govnih.gov This metabolite alone accounts for approximately 57% of the administered intravenous dose found in the urine. fda.govfda.gov Other metabolites, including sulfate and glucuronide conjugates, are also formed and eliminated via the urine. fda.govnih.gov
Oral administration of phenylephrine results in a different urinary metabolite profile due to extensive first-pass metabolism in the gut wall and liver. nih.govnih.gov Research indicates that after oral intake, the amount of unchanged phenylephrine excreted in the urine is negligible, often less than 1%. nih.govresearchgate.net The most significant metabolite following oral administration is phenylephrine sulfate, a product of sulfate conjugation primarily in the intestinal wall. nih.govnih.gov One study found that phenylephrine sulfate accounted for 36.2% to 46.6% of the dose excreted in urine. nih.gov The second major metabolite is 3-hydroxymandelic acid, accounting for 25.3% to 30.2% of the dose. nih.gov Phenylephrine glucuronide is considered a minor metabolite, with negligible amounts found in the urine. nih.govresearchgate.net Interestingly, as the oral dose of phenylephrine increases, the percentage of the dose excreted as phenylephrine sulfate tends to decrease, while the percentage excreted as 3-hydroxymandelic acid increases. nih.gov
The following tables detail the urinary excretion profiles for phenylephrine and its main metabolites after both intravenous and oral administration.
Table 1: Urinary Excretion Profile After Intravenous Phenylephrine Administration
| Compound | Percentage of Dose Excreted in Urine |
| Unchanged Phenylephrine | 12% - 16% drugbank.comfda.gov |
| m-hydroxymandelic acid | 57% fda.govfda.gov |
| Other Metabolites (Sulfate & Glucuronide Conjugates) | Remainder to reach ~86% total recovery fda.govdrugs.com |
Table 2: Urinary Excretion Profile After Oral Phenylephrine Administration
| Compound | Percentage of Dose Excreted in Urine |
| Unchanged Phenylephrine | < 1% nih.gov |
| Phenylephrine Sulfate | 36.2% - 46.6% nih.gov |
| 3-hydroxymandelic acid | 25.3% - 30.2% nih.gov |
| Phenylephrine Glucuronide | Negligible nih.gov |
Stability, Degradation, and Formulation Science Considerations for Phenylephrine Bitartrate
Degradation Pathways and Products under Stress Conditions
Phenylephrine (B352888) bitartrate (B1229483) is susceptible to degradation under various stress conditions, particularly exposure to light and interactions with its counter-ion.
Several degradation products of phenylephrine have been identified, particularly when subjected to stress conditions or when in the presence of other active ingredients.
Irradiation-Induced Degradants : As mentioned, the major product from light exposure is a phenylephrine derivative with an unsaturated side chain resulting from dehydration. consensus.app Numerous other oxidation products can also form. consensus.app
Adducts with Maleic Acid : In formulations where phenylephrine is combined with active ingredients containing a maleate salt, such as chlorpheniramine (B86927) maleate, a significant degradation product is formed through a "Michael addition" reaction between phenylephrine and maleic acid. acs.orgnih.gov The structure of this adduct has been identified as 2-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylaminosuccinic acid. acs.org The formation of this adduct is influenced by factors such as temperature and moisture. cjph.com.cn
Other Degradants : In the presence of chlorpheniramine maleate, fumaric acid has also been identified as a degradation product. cjph.com.cnceu.es When formulated with saccharose (sucrose), phenylephrine can form impurities identified as 1-[5-(hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol and 1-[5-(hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,6-diol. nih.gov
| Stress Condition / Interacting Substance | Degradation Product | Mechanism / Comment |
|---|---|---|
| Solar Radiation / Light Exposure | Phenylephrine derivative with unsaturated side chain | Loss of a water molecule (dehydration). consensus.app |
| Solar Radiation / Light Exposure | Various oxidation products | Oxidative degradation. consensus.app |
| Co-formulation with Chlorpheniramine Maleate | 2-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylaminosuccinic acid | "Michael addition" of phenylephrine to maleic acid. acs.org |
| Co-formulation with Chlorpheniramine Maleate | Fumaric Acid | Isomerization of maleic acid. ceu.es |
| Co-formulation with Saccharose | Tetrahydroisochinolin derivatives | Reaction with saccharose degradation products. nih.gov |
Interactions with Excipients and Co-formulated Active Pharmaceutical Ingredients
The stability of phenylephrine bitartrate can be significantly affected by its interaction with both excipients and other active pharmaceutical ingredients (APIs).
A primary concern is the interaction with APIs that are salts of maleic acid, such as chlorpheniramine maleate. google.comgoogle.com This combination can lead to the formation of phenylephrine-maleate adducts, which can be minimized by controlling the pH of the formulation. google.comgoogle.com Research has found that maintaining a pH between 4.5 and 6.0 is optimal for reducing the formation of two distinct types of these adducts. google.com
Phenylephrine is also known to be unstable in the presence of certain excipients, including reducible sugars and bases. google.com The reaction between phenylephrine and aldehydes, which can be present as impurities in excipients like polyethylene glycol, is a key degradation pathway. epo.org Therefore, careful selection and quality control of excipients are crucial.
To enhance stability, various formulation strategies can be employed. The use of an acidic pH is considered essential for the stability of phenylephrine solutions. epo.org Additionally, antioxidants and chelating agents may be beneficial. For instance, in solid preparations containing phenylephrine hydrochloride and chlorpheniramine maleate, the addition of potassium hydrogen tartrate and the antioxidant propyl gallate was shown to significantly decrease the formation of degradation products. cjph.com.cn
Advanced Analytical Techniques for Stability Assessment
A range of sophisticated analytical techniques are employed to assess the stability of this compound and characterize its degradation products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for stability testing. nih.gov Stability-indicating reversed-phase HPLC (RP-HPLC) methods, often using a C18 column and UV detection, are developed and validated according to ICH guidelines to separate and quantify phenylephrine from its impurities and degradation products. ijper.orgscholarsresearchlibrary.combepls.com These methods are crucial for routine quality control and long-term stability studies. scholarsresearchlibrary.com For complex separations, specialized stationary phases, such as pentafluorophenyl, have been used for the successful isolation of specific degradation products. researchgate.netceu.es
Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of degradation products. researchgate.netceu.es Electrospray ionisation (ESI) is a commonly used interface. consensus.appresearchgate.net For detailed structural information, tandem mass spectrometry (MS/MS) is employed to establish fragmentation patterns of both the parent drug and its degradants. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for the definitive structural elucidation of isolated degradation products. nih.gov A combination of one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (COSY, HMBC, HSQC) NMR techniques allows for the complete characterization of novel compounds formed during degradation. researchgate.netceu.es
Thermal Analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used in pre-formulation studies to assess the physicochemical compatibility of phenylephrine with various excipients, identifying potential interactions that could compromise stability. nih.gov
| Technique | Application | Reference |
|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | Quantification of phenylephrine and separation from degradants. | ijper.orgbepls.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and molecular weight determination of degradation products. | researchgate.netceu.es |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through fragmentation analysis. | researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Complete structural characterization of isolated degradants. | researchgate.netceu.esnih.gov |
| Differential Scanning Calorimetry (DSC) | Screening for drug-excipient compatibility. | nih.gov |
| Thermogravimetric Analysis (TGA) | Assessing thermal stability and compatibility with excipients. | nih.gov |
Clinical Efficacy Research and Methodological Advancements for Phenylephrine Bitartrate
Evolution of Efficacy Assessment Methodologies in Clinical Trials
The evaluation of clinical efficacy for nasal decongestants, including phenylephrine (B352888) bitartrate (B1229483), has undergone a significant evolution. This progression reflects a broader shift in clinical research towards a more patient-centric approach, recognizing that the subjective experience of symptom relief is a critical determinant of a treatment's value.
Shift from Objective Physiological Endpoints (e.g., Nasal Airway Resistance) to Patient-Reported Outcome Measures
Historically, the assessment of nasal decongestant efficacy heavily relied on objective physiological measurements. Nasal Airway Resistance (NAR), a measure of the opposition to airflow through the nasal cavities, was a primary endpoint in many early clinical trials. nih.gov This objective measure was considered a reliable indicator of nasal patency. However, a disconnect was often observed between changes in NAR and a patient's perception of nasal congestion. A meta-analysis of studies on oral phenylephrine found that while a 25 mg dose showed a significant reduction in maximal NAR compared to placebo, patient-reported decongestion was not consistently better. nih.gov This highlighted that a statistically significant change in an objective measure like NAR did not always translate to a clinically meaningful improvement for the patient.
This realization led to a paradigm shift in clinical trial design, with an increasing emphasis on Patient-Reported Outcome Measures (PROMs). PROMs are reports of the status of a patient's health condition that come directly from the patient, without interpretation by a clinician or anyone else. For nasal congestion, these often involve subjective scoring of symptom severity on a rating scale. The U.S. Food and Drug Administration (FDA) now considers clinical symptom scores, where patients answer a questionnaire on the severity of their nasal symptoms, to be the gold standard for evaluating the efficacy of nasal decongestants. yale.edu This move acknowledges that the ultimate goal of treatment is to alleviate the patient's symptoms and improve their quality of life, which is best assessed through their own reporting.
Challenges in Clinical Trial Design for Symptomatic Relief and Variability in Illness Presentation
Designing clinical trials to accurately assess symptomatic relief from conditions like the common cold and allergic rhinitis presents several challenges. The subjective nature of symptoms like nasal congestion makes them inherently variable from person to person and even within the same individual over the course of an illness.
One of the primary challenges is the high placebo effect often observed in studies of symptomatic relief. The natural course of the common cold, for instance, involves a resolution of symptoms over time, which can be mistaken for a treatment effect. This necessitates large, well-controlled trials to differentiate the pharmacological effect of the drug from the placebo response and the natural history of the illness.
Furthermore, the variability in the presentation of illnesses like the common cold and allergic rhinitis complicates trial design. yale.edunih.gov For seasonal allergic rhinitis, factors such as pollen counts, weather patterns, and individual patient sensitization levels can introduce significant variability in symptom severity, requiring large, multicenter trials to obtain robust data. nih.gov Similarly, the common cold is caused by a variety of viruses, leading to a wide range of symptom profiles and severities. yale.edu This makes it difficult to recruit a homogeneous patient population and can mask the true effect of a treatment. To control for some of this variability, researchers may use controlled environments like the Vienna Challenge Chamber, where participants are exposed to a standardized amount of an allergen. nih.gov
Investigations into Nasal Decongestant Efficacy
The efficacy of phenylephrine bitartrate as a nasal decongestant has been the subject of numerous investigations, with varying results depending on the dosage, patient population, and comparator used.
Comparative Efficacy Studies: this compound Versus Placebo and Active Comparators (e.g., Pseudoephedrine)
Multiple systematic reviews and meta-analyses have concluded that oral phenylephrine is not significantly more effective than a placebo in relieving nasal congestion. nih.gov One systematic review of four studies with a total of 1,532 participants found that oral phenylephrine at doses of 10mg to 40mg was not significantly different from placebo in relieving nasal congestion. nih.gov Another meta-analysis of eight unpublished studies found that a 10 mg dose of phenylephrine did not affect NAR more than placebo. nih.gov
When compared to the active comparator pseudoephedrine, studies have consistently shown pseudoephedrine to be significantly more effective than both phenylephrine and placebo. nih.govuspharmacist.comverywellhealth.com In a randomized, placebo-controlled, three-way crossover study, a single 60 mg dose of pseudoephedrine resulted in a significant improvement in nasal congestion scores compared to both placebo and a 12 mg dose of phenylephrine. nih.gov Phenylephrine, in this study, was not significantly different from placebo. nih.gov The lack of efficacy of oral phenylephrine is thought to be due in part to its extensive metabolism in the gut wall, which results in low bioavailability. uspharmacist.comdrugs.com
| Comparison | Key Finding | Supporting Evidence |
|---|---|---|
| Phenylephrine vs. Placebo | Not significantly more effective than placebo in relieving nasal congestion. nih.gov | Systematic review of 4 studies (1,532 participants) showed no significant difference. nih.gov |
| Phenylephrine vs. Pseudoephedrine | Pseudoephedrine is significantly more effective than phenylephrine. nih.govverywellhealth.com | A crossover study found pseudoephedrine (60mg) significantly improved nasal congestion scores over phenylephrine (12mg) and placebo. nih.gov |
Analysis of Dose-Response Relationships and Clinical Significance
Dose-ranging studies have been conducted to determine if higher doses of phenylephrine would result in improved efficacy. However, these studies have generally not shown a significant dose-response relationship for the relief of nasal congestion. A multicenter, phase 2 trial evaluated fixed doses of 10, 20, 30, and 40 mg of phenylephrine hydrochloride in adults with seasonal allergic rhinitis. nih.gov The study found that none of the phenylephrine treatment groups showed a statistically significant change from baseline in nasal congestion scores compared with the placebo group. nih.gov Even at four times the standard over-the-counter dose, phenylephrine was not more effective than placebo. medicalletter.org
While one meta-analysis did find that a 25 mg dose of phenylephrine produced a statistically significant reduction in NAR compared to placebo, the clinical significance of this finding is questionable, as patient-reported outcomes did not show consistent improvement. nih.gov This underscores the importance of considering both objective and subjective measures when evaluating the clinical significance of a treatment's effect.
| Phenylephrine HCl Dose | Outcome vs. Placebo (Seasonal Allergic Rhinitis) | Reference |
|---|---|---|
| 10 mg | No statistically significant change in nasal congestion scores. nih.gov | Meltzer et al., 2015 nih.gov |
| 20 mg | No statistically significant change in nasal congestion scores. nih.gov | Meltzer et al., 2015 nih.gov |
| 30 mg | No statistically significant change in nasal congestion scores. nih.gov | Meltzer et al., 2015 nih.gov |
| 40 mg | No statistically significant change in nasal congestion scores. nih.gov | Meltzer et al., 2015 nih.gov |
Efficacy in Diverse Patient Populations (e.g., Common Cold, Allergic Rhinitis)
The efficacy of phenylephrine has been studied in various patient populations, primarily those with the common cold or allergic rhinitis. While some earlier meta-analyses suggested a potential benefit for a single 10 mg dose of phenylephrine in adults with acute nasal congestion due to the common cold, researchgate.net more recent and comprehensive reviews have not supported this finding. nih.gov
In patients with seasonal allergic rhinitis, multiple studies have failed to demonstrate the efficacy of oral phenylephrine. nih.govresearchgate.net A study involving 539 adults with seasonal allergic rhinitis found that phenylephrine, at doses up to 40 mg, was not significantly better than placebo at relieving nasal congestion. nih.gov Another study in patients with seasonal allergic rhinitis exposed to grass pollen in a controlled setting also found no significant difference between phenylephrine and placebo for any efficacy measures. nih.gov
In contrast to the oral formulation, phenylephrine administered as a nasal spray is considered to be effective for providing temporary relief of nasal congestion. houstonmethodist.org
Impact of Oral Versus Topical Administration Routes on Clinical Outcomes
The clinical outcomes of this compound are profoundly influenced by its route of administration, with a significant disparity in efficacy observed between oral and topical applications. Research has consistently demonstrated that oral phenylephrine is largely ineffective for its primary indication as a nasal decongestant, whereas topical administration, particularly ophthalmic, yields clinically significant local effects.
Recent systematic reviews and meta-analyses have concluded that oral phenylephrine is not significantly more effective than a placebo in relieving nasal congestion in adults. nih.govtandfonline.com This lack of efficacy is attributed to its extensive first-pass metabolism in the gut and liver, which results in a bioavailability of less than one percent. Consequently, the concentration of the active drug reaching the systemic circulation is insufficient to produce a therapeutic effect on the nasal mucosa.
In contrast, topical administration of phenylephrine, for example as an ophthalmic solution, results in rapid local vasoconstriction. drugs.com However, systemic absorption can and does occur following topical application to the conjunctiva, with measurable plasma levels detected. droracle.ai This systemic absorption can lead to cardiovascular effects, highlighting the importance of considering the potential for systemic side effects even with localized administration. medicalupdateonline.com
The table below summarizes the key differences in clinical outcomes between oral and topical administration of phenylephrine.
| Administration Route | Primary Indication | Clinical Efficacy | Bioavailability | Systemic Exposure |
| Oral | Nasal Decongestion | Ineffective; comparable to placebo | <1% due to extensive first-pass metabolism | Low |
| Topical (Ophthalmic) | Mydriasis, Conjunctival Decongestion | Effective for local vasoconstriction | High local concentration | Possible, leading to systemic effects |
Research on Vasopressor Applications
This compound is a potent vasoconstrictor and is utilized in clinical settings to manage hypotension resulting from vasodilation. Its primary mechanism of action is as a direct-acting alpha-1 adrenergic receptor agonist, which leads to systemic arterial vasoconstriction. nih.gov
Hypotension is a common complication of spinal anesthesia, and phenylephrine is frequently used to counteract this effect. Numerous studies have investigated its efficacy and safety in this context, often comparing it to other vasopressors like ephedrine (B3423809) and norepinephrine (B1679862).
A systematic review of randomized controlled trials comparing phenylephrine and ephedrine for managing hypotension during spinal anesthesia for cesarean delivery found no difference between the two drugs in terms of managing maternal hypotension. nih.gov However, the use of phenylephrine was associated with a lower incidence of fetal acidosis compared to ephedrine. nih.gov Maternal bradycardia was more common with phenylephrine. nih.gov
More recent research has compared phenylephrine with norepinephrine for the management of hypotension associated with neuraxial anesthesia in women undergoing cesarean section. A systematic review identified no significant differences in the incidence of fetal acidosis or maternal hypotension between the two vasopressors. nih.gov Some studies suggest that norepinephrine may have a more favorable hemodynamic profile, with a lower incidence of bradycardia and a higher cardiac output compared to phenylephrine. researchgate.net
The following table presents findings from a study comparing prophylactic phenylephrine infusion to a control group in elderly patients undergoing surgery with spinal anesthesia. nih.gov
| Outcome | Prophylactic Phenylephrine Group | Control Group | P-value |
| Mean Arterial Pressure (mmHg) | 92 ± 2 | 82 ± 2 | < .001 |
| Number of Hypotensive Episodes per Patient (Median) | 1 | 9 | < .01 |
| Time to Onset of First Hypotension (minutes, Median) | 15 | 3 | .004 |
In critical care settings, phenylephrine is used to treat vasodilatory shock, such as septic shock, to increase mean arterial pressure. nih.gov However, its use in this context is a subject of ongoing research and debate, with norepinephrine often considered the first-line vasopressor.
A prospective, crossover pilot study comparing norepinephrine and phenylephrine in patients with septic shock found that while both drugs maintained the target mean arterial pressure, phenylephrine was associated with a more pronounced decrease in hepatosplanchnic perfusion. nih.gov Specifically, phenylephrine infusion led to a significant decrease in the clearance of indocyanine green and creatinine (B1669602) clearance, along with an increase in arterial lactate (B86563) concentrations, suggesting a reduction in blood flow to the liver and kidneys. nih.gov
Another randomized, controlled trial investigating the initial hemodynamic support of patients with septic shock found no significant differences in cardiopulmonary performance, global oxygen transport, and regional hemodynamics between phenylephrine and norepinephrine. researchgate.net
The table below summarizes the hemodynamic effects observed in a study comparing phenylephrine and norepinephrine in septic shock patients. nih.gov
| Parameter | Norepinephrine | Phenylephrine | P-value |
| Heart Rate (bpm) | 93 ± 18 | 89 ± 18 | < 0.05 |
| Indocyanine Green Clearance (mL x min⁻¹ x m⁻²) | 380 ± 227 | 330 ± 197 | < 0.05 |
| Creatinine Clearance (mL x min⁻¹) | 94.3 ± 93.5 | 81.3 ± 78.4 | < 0.05 |
| Arterial Lactate (mM) | 1.4 ± 1.1 | 1.7 ± 1.0 | < 0.05 |
Ophthalmic Applications Research
Topical this compound is widely used in ophthalmology for its mydriatic and vasoconstrictive properties.
Phenylephrine is a potent mydriatic agent that acts by stimulating the alpha-1 adrenergic receptors on the iris dilator muscle, leading to pupil dilation without significant cycloplegia (paralysis of the ciliary muscle). nih.govnih.gov Its mydriatic effect is dose-dependent and is often used for diagnostic eye examinations and prior to ophthalmic surgery.
Research has shown that the combination of phenylephrine with an anticholinergic agent, such as tropicamide (B1683271), results in a more significant and sustained mydriasis compared to either agent alone. nih.govnih.gov A randomized clinical trial comparing a combination of tropicamide 1.0% and phenylephrine 2.5% with a combination of tropicamide 0.5% and phenylephrine 0.5% for preoperative mydriasis found that the higher concentration regimen resulted in a significantly larger pupil diameter. nih.gov
Recent advancements in drug delivery have explored microdosing systems to administer a fixed combination of tropicamide and phenylephrine. Pooled results from Phase III trials demonstrated that this approach produced clinically relevant and statistically superior pupil dilation compared to placebo and the individual components, with a favorable safety profile. tandfonline.comtandfonline.com
The following table illustrates the mydriatic efficacy from a pooled analysis of two Phase III trials of a fixed-combination tropicamide-phenylephrine microdosing system. tandfonline.com
| Treatment Group | Mean Change in Pupil Diameter from Baseline (mm) at 35 min | Proportion of Eyes Achieving ≥6.0 mm Pupil Diameter at 35 min |
| Tropicamide-Phenylephrine (TR-PH) | N/A (Comparator) | 93.3% |
| Tropicamide (TR) | 0.58 mm less than TR-PH | 78.2% |
| Phenylephrine (PH) | 3.87 mm less than TR-PH | 1.6% |
| Placebo | 4.65 mm less than TR-PH | N/A |
Topical application of phenylephrine to the conjunctiva causes immediate vasoconstriction of the superficial blood vessels, leading to a whitening of the eye. drugs.com This effect is utilized for the temporary relief of conjunctival hyperemia (redness).
Studies have quantified the physiological effects of this vasoconstriction. One study demonstrated that the administration of 2.5% phenylephrine eyedrops resulted in a significant 46% reduction in conjunctival partial pressure of oxygen (PO2), indicating a substantial decrease in blood flow. nih.gov This induced conjunctival hypoxia was observed to last for approximately 80 minutes. nih.gov
Research has also investigated the effect of topical phenylephrine on episcleral venous pressure (EVP), which is a determinant of intraocular pressure (IOP). A study in normal human eyes found that 2.5% phenylephrine eye drops caused a significant decrease in EVP 60 minutes after instillation. nih.govarvojournals.org This suggests that the vasoconstrictive action of phenylephrine extends to the episcleral vessels. nih.gov
Adverse Event Mechanisms and Drug Interaction Research of Phenylephrine Bitartrate
Cardiovascular Systemic Effects and Pathophysiological Basis
Phenylephrine (B352888) bitartrate (B1229483), a potent and selective alpha-1 adrenergic receptor agonist, exerts significant effects on the cardiovascular system. drugbank.comnus.edu.sgnih.gov Its primary mechanism of action involves the stimulation of alpha-1 adrenergic receptors located on vascular smooth muscle, leading to vasoconstriction of both arteries and veins. nih.govdroracle.ai This action increases systemic vascular resistance, which in turn elevates blood pressure. droracle.ainih.gov While it effectively raises mean arterial pressure, its influence extends to heart rate, myocardial oxygen balance, cardiac electrophysiology, and cerebral circulation, necessitating a detailed examination of its pathophysiological basis.
Hypertension and Reflex Bradycardia Mechanisms
The administration of phenylephrine bitartrate leads to a predictable increase in systolic, diastolic, and mean arterial pressure. droracle.ai This hypertensive effect is a direct consequence of its agonistic activity at alpha-1 adrenergic receptors, which causes widespread vasoconstriction and an increase in total peripheral resistance. droracle.ainih.govresearchgate.net
The rise in blood pressure triggers a compensatory physiological response known as the baroreceptor reflex, or reflex bradycardia. nus.edu.sgdroracle.aipatsnap.com Baroreceptors, located in the carotid sinus and aortic arch, detect the elevated arterial pressure. nus.edu.sg In response, they increase vagal nerve activity, which slows the heart rate. droracle.ai This reflex is a homeostatic mechanism to counteract the acute increase in blood pressure. nus.edu.sgpatsnap.com Therefore, the characteristic hemodynamic profile of phenylephrine administration is an increase in blood pressure accompanied by a decrease in heart rate. nus.edu.sgnih.govresearchgate.net In some studies, the reduction in cardiac output following phenylephrine administration has been primarily attributed to this reflex bradycardia. emcrit.org
Table 1: Hemodynamic Effects of Phenylephrine Administration
| Parameter | Effect | Mechanism |
| Blood Pressure | Significant Increase nih.govresearchgate.net | Alpha-1 adrenergic receptor-mediated vasoconstriction increases total peripheral resistance. droracle.ainih.govresearchgate.net |
| Heart Rate | Significant Decrease nih.govresearchgate.net | Baroreceptor reflex triggered by hypertension increases vagal tone, slowing the heart rate (reflex bradycardia). nus.edu.sgdroracle.aipatsnap.com |
| Stroke Volume | Variable / Increase | Venoconstriction increases venous return (preload), which can increase stroke volume. nih.govemcrit.org However, this can be limited by the simultaneous increase in afterload. nih.gov |
| Cardiac Output | Decrease / No Change | The product of heart rate and stroke volume; often decreases due to reflex bradycardia. emcrit.orgukzn.ac.za May remain unchanged if the increase in stroke volume compensates for the reduced heart rate. nih.gov |
Myocardial Perfusion and Ischemia Concerns
While phenylephrine effectively elevates systemic blood pressure, its effects on the heart muscle's blood supply can be a concern, particularly in individuals with underlying coronary artery disease (CAD). nih.govresearchgate.net The increase in blood pressure elevates left ventricular wall stress, which is a major determinant of myocardial oxygen demand. nih.govresearchgate.net This pressure loading, without a corresponding increase in heart rate, can lead to a transient impairment of regional myocardial perfusion. nih.govresearchgate.net
Research involving patients with angiographically documented CAD has demonstrated that blood pressure elevation induced by phenylephrine infusion can produce significant myocardial perfusion defects. nih.govresearchgate.net In one study, the size of the perfusion defect was directly related to the number of diseased vessels, indicating that patients with more extensive CAD are more susceptible to these adverse effects. nih.govresearchgate.net The mechanism involves an imbalance where the increased oxygen demand from higher wall stress is not met by an adequate increase in oxygen supply, potentially leading to myocardial ischemia. nih.gov Intravenous phenylephrine may worsen conditions like angina in patients with a history of severe arteriosclerosis. nih.gov
Cardiac Arrhythmias and Electrophysiological Considerations
Phenylephrine's influence on the autonomic nervous system and cardiac hemodynamics can create a substrate for cardiac arrhythmias. nih.govfrontiersin.org By increasing systemic vascular resistance and afterload, phenylephrine can lead to atrial stretch, which is a known trigger for structural and electrical remodeling in atrial tissue. frontiersin.org This hemodynamic cascade can activate mechanosensitive ion channels and alter the electrophysiological properties of heart muscle cells. frontiersin.org
Electrophysiological studies have shown that phenylephrine infusion can alter atrial refractoriness and conduction. One study found that phenylephrine increased the left atrial effective refractory period but had no significant effect on the right atrial effective refractory period. nih.gov This non-uniform change in atrial refractoriness was associated with the induction of atrial fibrillation (AF) in susceptible individuals. nih.gov The elevated ventricular afterload, increased atrial wall tension, and adrenergic hyperactivation create an arrhythmogenic substrate. frontiersin.org A large multicenter study identified a 29% increased risk of new-onset AF associated with phenylephrine administration in critically ill patients. frontiersin.org
Table 2: Electrophysiological Effects of Phenylephrine Infusion
| Parameter | Finding | Significance |
| Left Atrial Effective Refractory Period | Lengthened significantly (from 250 ms to 264 ms in one study). nih.gov | Altered atrial refractoriness. |
| Right Atrial Effective Refractory Period | No significant change. nih.gov | Creates non-uniformity in atrial electrical properties. nih.gov |
| Intra-atrial Conduction | Increased delay with a premature extrastimulus. nih.gov | Slowed conduction can contribute to re-entrant arrhythmias. |
| Atrial Fibrillation Induction | Associated with non-uniform changes in atrial refractoriness. nih.gov | Suggests a mechanism for phenylephrine-associated AF. nih.gov |
Cerebral Oxygenation Alterations
Despite its ability to increase mean arterial pressure, a key determinant of cerebral perfusion pressure, phenylephrine has been consistently shown to decrease cerebral tissue oxygen saturation. ukzn.ac.zaresearchgate.netnih.gov This paradoxical effect has been observed in multiple studies involving anesthetized patients. researchgate.netnih.govresearchgate.net
The primary mechanism for this reduction in cerebral oxygenation is believed to be a decrease in cardiac output. ukzn.ac.zaresearchgate.net A significant association has been identified between the phenylephrine-induced drop in cardiac output and the decrease in cerebral oxygen saturation. ukzn.ac.za Other proposed mechanisms include direct alpha-1 adrenergic receptor-mediated cerebral vasoconstriction. researchgate.netnih.gov
The effect of phenylephrine on cerebral oxygenation can be modulated by other physiological factors, such as the partial pressure of carbon dioxide in the blood. nih.gov Research has shown that hypocapnia (low carbon dioxide) intensifies the negative impact of phenylephrine on cerebral oxygenation, while hypercapnia (high carbon dioxide) blunts this effect. nih.gov
Table 3: Effect of Phenylephrine on Cerebral and Systemic Hemodynamics
| Parameter | Change with Phenylephrine | Reference |
| Mean Arterial Pressure (MAP) | Increase | ukzn.ac.za |
| Cardiac Output (CO) | Decrease | ukzn.ac.za |
| Cerebral Tissue Oxygen Saturation (SctO2) | Decrease | ukzn.ac.zaresearchgate.netnih.gov |
| Cerebral Blood Volume (CBV) | Decrease (during hypocapnia) | nih.govresearchgate.net |
Drug-Drug Interaction Mechanisms
Interactions with Monoamine Oxidase Inhibitors (MAOIs)
A clinically significant and potentially dangerous drug interaction occurs when this compound is administered concurrently with Monoamine Oxidase Inhibitors (MAOIs). myactivehealth.comdrugs.com This combination is generally contraindicated. myactivehealth.comsctimst.ac.in The use of phenylephrine within 14 days of discontinuing MAOI therapy should be avoided. myactivehealth.comdrugs.com
The mechanism behind this interaction involves a synergistic sympathomimetic effect. drugs.com MAOIs work by inhibiting the monoamine oxidase enzyme system, which is responsible for metabolizing catecholamines like norepinephrine (B1679862). patsnap.comdrugs.com This inhibition leads to an enhanced storage of norepinephrine in adrenergic neurons. drugs.com Phenylephrine, while primarily a direct-acting agonist, also has some indirect action that can lead to the release of these stored catecholamines. drugs.com
The concurrent administration of phenylephrine with an MAOI results in an exaggerated release of norepinephrine from nerve terminals into the synapse, acting on a system where its breakdown is inhibited. This leads to a massive stimulation of adrenergic receptors, which can precipitate severe hypertensive reactions, hyperpyrexia, and potentially death. drugs.com This interaction has been reported with nonselective MAOIs and can also occur with other drugs that possess MAOI activity, such as linezolid and methylene blue. myactivehealth.comdrugs.com
Interactions with Beta-Adrenergic Antagonists (Beta-Blockers)
The interaction between phenylephrine and beta-adrenergic antagonists is primarily pharmacodynamic. The proposed mechanism involves the blockade of beta-2 adrenergic receptors by these antagonists, particularly non-selective beta-blockers like propranolol. drugs.comnih.gov This blockade leads to an unopposed alpha-adrenergic effect of phenylephrine, which is responsible for vasoconstriction. drugs.comdrugs.com Beta-blockers may also desensitize the baroreceptors that would normally modulate heart rate in response to blood pressure increases. drugs.com
This unopposed alpha-1 receptor stimulation can theoretically lead to an enhanced pressor (blood pressure-increasing) response. drugs.com One case report detailed a fatal intracerebral hemorrhage in a patient with a history of hypertension treated with propranolol who received a 10% phenylephrine ophthalmic solution. drugs.com
However, the clinical significance of this interaction is not definitively established. A study involving 12 hypertensive patients found that the doses of phenylephrine required to increase systolic blood pressure by 25 mmHg were not significantly different after two weeks of treatment with propranolol, metoprolol, or a placebo. drugs.comnih.gov This suggests that in some clinical contexts, beta-blockade does not lead to a major enhancement of phenylephrine's pressor activity. nih.gov Despite conflicting evidence, caution is advised when phenylephrine is used in combination with beta-blockers, with monitoring of blood pressure being a prudent measure, especially with intravenous or intraocular administration. drugs.comdrugs.com
| Study Type | Beta-Blocker(s) Investigated | Key Finding | Source |
|---|---|---|---|
| Case Report | Propranolol | Patient experienced a fatal intracerebral hemorrhage following ophthalmic phenylephrine administration. | drugs.com |
| Clinical Study (12 Hypertensive Patients) | Propranolol, Metoprolol | No significant difference in the phenylephrine dose needed to raise systolic blood pressure by 25 mmHg compared to placebo. | drugs.comnih.gov |
Interactions with Alpha-2 Adrenergic Agonists (e.g., Clonidine)
The interaction between phenylephrine and alpha-2 adrenergic agonists like clonidine is complex. Centrally, clonidine acts as an alpha-2 adrenergic agonist, which suppresses sympathetic outflow from the central nervous system. nih.gov This action can lead to an increased sensitivity to exogenous vasoconstrictors such as phenylephrine, potentially enhancing its pressor effect. nih.govdrugs.com
Conversely, research on isolated rat and rabbit aortas suggests a direct interaction at the peripheral alpha-1 adrenoceptors. Studies have shown that clonidine can competitively inhibit the vasoconstriction induced by phenylephrine. scirp.org This suggests that clonidine may act as a direct, competitive antagonist at alpha-1 receptors, which would counteract phenylephrine's effects. scirp.orgnih.gov Therefore, the net effect of combining these agents may depend on the relative balance between central sensitization and peripheral antagonism.
Interactions with Tricyclic Antidepressants and Norepinephrine Reuptake Inhibitors
Tricyclic antidepressants (TCAs) have been shown to markedly potentiate the pressor response to phenylephrine. drugs.comdrugs.com The primary mechanism for this interaction is the inhibition of norepinephrine reuptake at adrenergic neurons by TCAs. drugs.comdrugs.com This blockage results in an increased concentration of norepinephrine in the synaptic cleft, leading to enhanced stimulation of adrenergic receptors. The addition of a direct-acting alpha-1 agonist like phenylephrine further stimulates these receptors, resulting in a significantly amplified pressor effect. drugs.com
Clinical studies have quantified this effect. In healthy subjects pretreated with imipramine, the pressor effect of phenylephrine was potentiated by two- to three-fold. nih.gov This interaction has been associated with clinical reports of hypertension, throbbing headache, tremor, palpitations, and cardiac dysrhythmias. drugs.comdrugs.com Various TCAs, including amitriptyline, desipramine, imipramine, and nortriptyline, have been implicated in this interaction. drugs.comdrugs.com
Interactions with Atropine and Other Anticholinergics (specifically ophthalmic applications)
The co-administration of ophthalmic phenylephrine and atropine can lead to significant cardiovascular adverse events. drugs.comnih.gov The primary mechanism involves atropine's vagolytic (antimuscarinic) effect. drugs.com Phenylephrine induces vasoconstriction, leading to an increase in blood pressure. This rise in blood pressure typically triggers a baroreceptor reflex, causing a compensatory decrease in heart rate (reflex bradycardia). Atropine blocks this reflex by inhibiting vagal nerve activity on the heart. drugs.com
The inhibition of reflex bradycardia allows the pressor effects of phenylephrine to be potentiated, resulting in a more significant increase in blood pressure and often accompanied by tachycardia. drugs.comnih.gov In a study of healthy volunteers, phenylephrine administration alone increased systolic and diastolic blood pressure by 4 mmHg, whereas administration after atropine resulted in a 17 mmHg increase. drugs.com Reports from clinical settings describe instances of pseudo-pheochromocytoma (severe hypertension and tachycardia) in surgical patients receiving this combination, with some cases leading to left ventricular failure and pulmonary edema. drugs.com A study in pediatric patients undergoing eye surgery found that 5% phenylephrine eye drops combined with intravenous atropine led to a significant and sustained increase in heart rate for 20 minutes. nih.govnih.gov
| Condition | Mean Increase in Blood Pressure (mmHg) | Source |
|---|---|---|
| Phenylephrine Administration Alone | 4 | drugs.com |
| Phenylephrine Administration after Atropine | 17 | drugs.com |
Impact of Co-formulated Drugs (e.g., Paracetamol) on Bioavailability and Adverse Effects
The co-formulation of phenylephrine with paracetamol (acetaminophen) has been found to significantly impact the pharmacokinetics of phenylephrine. Research indicates that administering 10 mg of phenylephrine hydrochloride in combination with 1000 mg of paracetamol can double the bioavailability and quadruple the maximum plasma concentration (Cmax) of phenylephrine. medsafe.govt.nz This pharmacokinetic interaction effectively means a standard 10 mg dose of phenylephrine behaves as if a 20 mg dose was taken. medsafe.govt.nz
This increased systemic exposure raises concerns about a heightened risk of phenylephrine-related cardiovascular adverse effects, particularly in susceptible individuals. nih.govnih.govspringermedizin.de The potential for a more pronounced increase in blood pressure is a key concern. medsafe.govt.nznih.gov A simulation study predicted that a 10 mg dose of phenylephrine co-administered with 1 g of paracetamol could result in a mean arterial pressure (MAP) increase of 12.3 mmHg, compared to a 4.2 mmHg increase with phenylephrine alone. nih.govnih.gov The formulation itself can also play a role; one study noted that phenylephrine bioavailability was lower when administered as a syrup containing paracetamol and guaifenesin (B1672422) compared to a tablet form of the same combination. nih.govspringermedizin.deresearchgate.net
Other Systemic Adverse Responses and Their Underlying Mechanisms
Gastrointestinal Effects
Gastrointestinal adverse effects associated with this compound have been reported, with nausea and vomiting being the most common. drugs.comrxlist.com The underlying mechanisms for these effects can be linked to the drug's hemodynamic actions. For instance, in the setting of neuraxial anesthesia during cesarean delivery, nausea and vomiting are frequently reported side effects in mothers receiving phenylephrine. drugs.com These symptoms are often associated with fluctuations in blood pressure. drugs.com Although phenylephrine is administered to correct hypotension, the induced vasoconstriction and subsequent changes in systemic blood pressure can trigger these gastrointestinal responses. Other reported effects include stomach pain or upset. rxlist.com While less common, gastric ulceration has been observed in animal studies. consensus.app
Neurological Manifestations (e.g., excitability, restlessness, headache)
This compound, a selective alpha-1 adrenergic receptor agonist, can induce a range of neurological manifestations, primarily due to its sympathomimetic properties. While its principal therapeutic actions are targeted at peripheral vasoconstriction, systemic absorption can lead to central nervous system (CNS) effects. The most commonly reported neurological adverse events include excitability, restlessness, and headache. wikipedia.org These effects are generally linked to the stimulation of alpha-1 adrenergic receptors within the CNS, although the precise neuronal pathways are complex and continue to be an area of research.
Mechanisms of Neurological Manifestations:
The activation of alpha-1 adrenergic receptors in the brain is believed to be the primary driver of phenylephrine-induced neurological side effects. These receptors are widely distributed throughout the CNS and are involved in regulating arousal, attention, and mood. nih.govfrontiersin.org Stimulation of these receptors can lead to an increase in neuronal firing, which may manifest as excitability and restlessness. nih.gov Research suggests that alpha-1A adrenergic receptor activation, in particular, can enhance synaptic plasticity and cognitive function, but overstimulation can lead to adverse effects like anxiety and agitation. nih.govmdpi.com
Headache is a frequently reported side effect of phenylephrine use. wikipedia.orgnih.govresearchgate.net The primary mechanism is often attributed to its pressor effects, where an increase in systemic blood pressure leads to headache. researchgate.net In susceptible individuals, particularly those with underlying hypertension, even therapeutic doses can cause a significant rise in blood pressure, precipitating a headache. researchgate.net There is also evidence to suggest that individuals with a history of migraines may have a hyperresponsiveness to phenylephrine's pressor effects. nih.gov While hypertension is a major contributor, it is also plausible that direct activation of alpha-1 adrenergic receptors on cerebral blood vessels could play a role in headache pathogenesis, independent of systemic blood pressure changes, although this is less well-documented.
Interactive Data Table: Neurological Manifestations of Phenylephrine
| Adverse Event | Proposed Mechanism | Key Research Findings |
| Excitability | Stimulation of central alpha-1 adrenergic receptors leading to increased neuronal firing. nih.gov | Studies on alpha-1 adrenergic receptor subtypes suggest a role in modulating arousal and mood. nih.govresearchgate.net |
| Restlessness | Overstimulation of CNS alpha-1 adrenergic pathways involved in alertness and motor activity. | Often co-occurs with excitability and is a recognized side effect of sympathomimetic amines. wikipedia.orgwikipedia.org |
| Headache | Primarily due to increased systemic blood pressure (hypertension). researchgate.net Potential for direct effects on cerebral vasculature. | Dose-related increases in blood pressure are well-documented. wikipedia.orgresearchgate.net Migraine sufferers may exhibit hypersensitivity. nih.gov |
Drug Interaction Research:
The incidence and severity of phenylephrine-induced neurological manifestations can be significantly exacerbated by concomitant use of certain medications. These interactions are primarily pharmacodynamic in nature, resulting in an amplification of phenylephrine's sympathomimetic effects.
Monoamine Oxidase Inhibitors (MAOIs): This class of antidepressants can lead to life-threatening hypertensive crises when combined with phenylephrine.
Mechanism: Phenylephrine is metabolized by monoamine oxidase (MAO) in the liver and gastrointestinal tract. patsnap.com MAOIs inhibit this enzyme, leading to a significant increase in the systemic bioavailability of phenylephrine. This results in an exaggerated pressor response and a heightened risk of severe headaches, excitability, and hypertensive emergencies.
Tricyclic Antidepressants (TCAs): Co-administration of TCAs with phenylephrine can potentiate its cardiovascular and neurological effects.
Mechanism: TCAs can block the reuptake of norepinephrine at sympathetic nerve terminals. nih.gov This leads to an increased concentration of norepinephrine in the synapse, which can enhance the effects of direct-acting sympathomimetics like phenylephrine, resulting in an augmented pressor response and increased CNS stimulation.
Beta-Adrenergic Antagonists (Beta-Blockers): The interaction between phenylephrine and beta-blockers is more complex and has been a subject of some debate.
Mechanism: The theoretical concern is that non-selective beta-blockers could block beta-2 adrenergic receptor-mediated vasodilation, leaving the alpha-1 adrenergic vasoconstrictive effects of phenylephrine unopposed. This could potentially lead to a more pronounced increase in blood pressure and, consequently, a higher risk of headache.
Research Findings: While some case reports have suggested a potential for a significant pressor response, other clinical studies have not found a clinically significant enhancement of phenylephrine's pressor effects in patients treated with beta-blockers. drugs.comnih.gov Therefore, while caution is advised, the clinical significance of this interaction regarding neurological side effects remains to be definitively established.
Interactive Data Table: Drug Interactions Leading to Neurological Manifestations
| Interacting Drug Class | Mechanism of Interaction | Potential Neurological Consequences |
| Monoamine Oxidase Inhibitors (MAOIs) | Inhibition of phenylephrine metabolism by MAO, leading to increased bioavailability. patsnap.com | Severe headache, hypertensive crisis, marked excitability. |
| Tricyclic Antidepressants (TCAs) | Blockade of norepinephrine reuptake, enhancing the effects of phenylephrine. nih.gov | Increased risk of hypertension-related headache and CNS stimulation. |
| Beta-Adrenergic Antagonists (Beta-Blockers) | Potential for unopposed alpha-1 adrenergic vasoconstriction. | Theoretical risk of enhanced pressor response and headache, though clinical significance is debated. drugs.comnih.gov |
Analytical and Bioanalytical Methodologies for Phenylephrine Bitartrate Research
Chromatographic Techniques and Advancements
Chromatography remains a cornerstone for the analysis of phenylephrine (B352888), providing high-resolution separation from other active ingredients, excipients, and degradation products.
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the quantitative determination of phenylephrine in bulk drug and pharmaceutical dosage forms. Reversed-phase HPLC (RP-HPLC) methods are particularly common.
One validated stability-indicating RP-HPLC method utilized a Luna® 5µm C18 column with a mobile phase consisting of 5mM ammonium (B1175870) acetate (B1210297) (pH 4.7) and methanol (B129727) in an 80:20 v/v ratio. semanticscholar.org The analysis was performed at a flow rate of 1 mL/min with detection at 272 nm, yielding a retention time for phenylephrine at 2.6 minutes. semanticscholar.org This method demonstrated linearity and robustness, proving suitable for identifying and quantifying phenylephrine and monitoring its stability. semanticscholar.org
Another approach for analyzing phenylephrine, a hydrophilic basic compound, involves mixed-mode chromatography. A Coresep 100 column, which combines reversed-phase and cation-exchange mechanisms, can achieve baseline separation of phenylephrine from other active ingredients like dextromethorphan (B48470) and guaifenesin (B1672422) without the need for ion-pairing reagents, making it compatible with mass spectrometry detection. helixchrom.com The retention is controlled by adjusting the amount of acetonitrile (B52724) (ACN), buffer concentration, and pH. helixchrom.com
For tablet formulations, a method using a Cogent Diamond Hydride™ column with a mobile phase of acetonitrile and DI water with 0.1% trifluoroacetic acid (TFA) has been developed. mtc-usa.com This method achieved a good retention factor of 3.7 and excellent peak shape, making it suitable for routine assays. mtc-usa.com
| Parameter | Method 1 semanticscholar.org | Method 2 iieta.org | Method 3 mtc-usa.com |
|---|---|---|---|
| Column | Luna® 5µm C18 (250 × 4.6mm) | NUCLEODUR® C18 (250 × 4.6 mm) | Cogent Diamond Hydride™ (2.1 x 50mm) |
| Mobile Phase | 5mM Ammonium Acetate (pH 4.7): Methanol (80:20 v/v) | Acetonitrile: 45 mM Orthophosphoric Acid buffer (pH 6) (52:48 v/v) | Acetonitrile with 0.1% TFA : DI Water with 0.1% TFA (95:5) |
| Flow Rate | 1 mL/min | 0.8 mL/min | 0.4 mL/min |
| Detection (UV) | 272 nm | 234 nm | 225 nm |
| Retention Time | 2.6 min | Not Specified | Not Specified (Retention Factor 3.7) |
| Linearity Range | Not Specified (Correlation Coefficient: 0.9965) | 5-80 µg/mL | Not Specified |
| % Recovery | 99.67% | 99.78% - 100.8% | Not Specified |
| LOD / LOQ (µg/mL) | 6.16 / 18.68 | Not Specified | Not Specified |
For bioanalytical applications requiring high sensitivity, such as pharmacokinetic studies in human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. thermofisher.com These methods offer significant advantages in selectivity and sensitivity over conventional HPLC-UV methods. thermofisher.com
One sensitive UPLC-MS/MS method for determining phenylephrine in human plasma involved solid-phase extraction (SPE) for sample pre-purification. sigmaaldrich.comnih.gov Chromatographic separation was achieved on a BEH HILIC column with an isocratic mobile phase of 10mM ammonium formate (B1220265) (pH 3.5) and acetonitrile (10:90, v/v). sigmaaldrich.comnih.gov Detection was performed using positive electrospray ionization (ESI) in the multiple reaction monitoring (MRM) mode. This method was validated over a concentration range of 10.0-5000 pg/mL, with a lower limit of quantification (LLOQ) of 10.0 pg/mL. sigmaaldrich.comnih.gov
Another approach involves pre-column derivatization to enhance detection. A rapid derivatization LC-MS/MS method was developed where phenylephrine in plasma was derivatized with dansyl-chloride. nih.gov This method achieved a linear range of 0.020 to 10.0 ng/mL, with an LLOQ of 0.020 ng/mL. nih.gov The use of a triple quadrupole mass spectrometer allows for remarkable reproducibility for quantitation assays. thermofisher.com
| Parameter | Method 1 (UPLC-MS/MS) sigmaaldrich.comnih.gov | Method 2 (Derivatization LC-MS/MS) nih.gov |
|---|---|---|
| Matrix | Human Plasma | Human Plasma |
| Sample Preparation | Solid-Phase Extraction (SPE) | Protein Precipitation, Derivatization with Dansyl-Chloride |
| Column | BEH HILIC | Gemini C18 |
| Ionization Mode | Positive ESI | Not Specified |
| Linearity Range | 10.0 - 5000 pg/mL | 0.020 - 10.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10.0 pg/mL | 0.020 ng/mL |
| Accuracy | Within 85-115% | 95.0 - 105.3% |
| Precision (Intra- & Inter-day) | <15% | <15% |
High-Performance Thin-Layer Chromatography (HPTLC) is a powerful and versatile analytical technique that provides a simpler and more cost-effective alternative to HPLC for the simultaneous determination of phenylephrine in combination with other drugs. nih.govmdpi.com HPTLC uses plates with finer particle sizes for the stationary phase, which allows for better resolution and shorter analysis times compared to conventional TLC. nih.govakjournals.com
A validated HPTLC method for the simultaneous determination of phenylephrine hydrochloride and ketorolac (B1673617) tromethamine used pre-coated silica (B1680970) gel 60 F254 plates. The mobile phase consisted of n-Butanol, Ethanol, and Ammonia (6:3.5:0.6, v/v/v). tandfonline.com Densitometric analysis was performed at 288 nm. The method resolved phenylephrine hydrochloride and ketorolac tromethamine with RF values of 0.30 and 0.67, respectively. tandfonline.comresearchgate.net
Another HPTLC method was developed for the simultaneous analysis of paracetamol, caffeine, phenylephrine, and chlorpheniramine (B86927) in tablets. akjournals.com This method employed a mobile phase of methanol, n-butanol, toluene, and acetic acid (8:6:4:0.2 v/v) with detection at 212 nm. The RF value for phenylephrine was found to be 0.29. akjournals.com These methods demonstrate the capability of HPTLC to effectively separate the drug from its degradation products, allowing it to be used as a stability-indicating method. tandfonline.comresearchgate.net
| Parameter | Method 1 (with Ketorolac) tandfonline.comresearchgate.net | Method 2 (with Paracetamol, etc.) akjournals.com |
|---|---|---|
| Stationary Phase | Pre-coated silica gel 60 F254 plates | Pre-coated silica gel 60 F254 plates |
| Mobile Phase | n-Butanol : Ethanol : Ammonia (6:3.5:0.6, v/v/v) | Methanol : n-Butanol : Toluene : Acetic Acid (8:6:4:0.2 v/v) |
| Detection Wavelength | 288 nm | 212 nm |
| RF Value for Phenylephrine | 0.30 | 0.29 ± 0.02 |
| Linearity Range (Phenylephrine) | 1026-6156 ng/band | Not Specified |
| LOD (Phenylephrine) | 89.36 ng/band | Not Specified |
| LOQ (Phenylephrine) | 295.5 ng/band | Not Specified |
Spectrophotometric and Electroanalytical Approaches
Alongside chromatography, spectrophotometric and electroanalytical methods offer rapid and cost-effective options for phenylephrine analysis, particularly in quality control settings.
UV-Spectrophotometry is a simple, accurate, and reproducible method for estimating phenylephrine hydrochloride in pharmaceutical preparations like nasal drops. mjcce.org.mkresearchgate.net One method involves estimating the compound at 291 nm in a 1 mol·dm⁻³ sodium hydroxide (B78521) (pH 13.5) medium. mjcce.org.mk This method adheres to Beer's law in the concentration range of 10–100 μg·cm⁻³. mjcce.org.mk The procedure has been validated according to ICH guidelines and is noted for being simple, inexpensive, and less time-consuming. mjcce.org.mk
Another spectrophotometric method relies on the reaction of phenylephrine with diazotized sulphanilic acid in an alkaline sodium carbonate solution. This reaction produces a yellow azo-dye with a maximum absorption at 441 nm. senescyt.gob.ec This method demonstrated linearity over a concentration range of 0.2-20 µg/mL. senescyt.gob.ec Such methods are successfully applied for the determination of phenylephrine in various dosage forms, including injections, drops, and syrups. mjcce.org.mksenescyt.gob.ec
| Parameter | Method 1 (Direct) mjcce.org.mk | Method 2 (Azo-Dye Formation) senescyt.gob.ec |
|---|---|---|
| Principle | Direct measurement in alkaline medium | Reaction with diazotized sulphanilic acid |
| Medium | 1 mol·dm⁻³ Sodium Hydroxide (pH 13.5) | Sodium Carbonate (alkaline) |
| λmax | 291 nm | 441 nm |
| Beer's Law Range | 10–100 μg·cm⁻³ | 0.2-20 µg/mL |
| Molar Absorptivity | 1.63×10³ dm³·mol⁻¹·cm⁻¹ | 8.51×10³ L/mol·cm |
| LOD | 0.892 μg·cm⁻³ | 0.0050 µg/mL |
| LOQ | 2.969 μg·cm⁻³ | 0.0166 µg/mL |
Capillary Electrophoresis (CE) is an effective technique for separating phenylephrine from other adrenergic drugs. A method using CE with amperometric detection was developed for the simultaneous determination of phenylephrine hydrochloride (PHE), metaraminol (B1676334) bitartrate (B1229483) (MR), and isoprenaline hydrochloride (IP). nih.gov
In this method, complete separation was achieved within 18 minutes in a 50 mmol/L borate (B1201080) buffer at pH 10.00. nih.gov The applied voltage was 18 kV, and the detection potential at the working electrode was 0.950 V versus an Ag/AgCl reference electrode. nih.gov The method showed good linear relationships for all analytes in the range of 2-100 µmol/L. nih.gov The detection limit for phenylephrine was found to be 0.8 µmol/L, demonstrating the method's suitability for analyzing injection drugs. nih.gov Another study developed a microchip-based CE method with electrochemical detection for the simultaneous quantification of acetaminophen (B1664979) and phenylephrine, achieving a limit of detection of 7.9 µg/mL for phenylephrine. proquest.com
| Parameter | Value |
|---|---|
| Technique | Capillary Electrophoresis with Amperometric Detection |
| Buffer | 50 mmol/L Borate Buffer (pH 10.00) |
| Applied Voltage | 18 kV |
| Detection Potential | 0.950 V (vs. Ag/AgCl) |
| Separation Time | <18 min |
| Linearity Range | 2-100 µmol/L |
| Detection Limit (PHE) | 0.8 µmol/L |
Method Validation in Complex Matrices (e.g., plasma, urine, aqueous humor)
The quantitative analysis of phenylephrine bitartrate in biological fluids is essential for pharmacokinetic and clinical studies. However, the inherent complexity of matrices such as plasma, urine, and aqueous humor presents significant analytical challenges. These matrices contain numerous endogenous components, including proteins, salts, lipids, and metabolites, which can interfere with the accurate measurement of the target analyte. Therefore, rigorous method validation is imperative to ensure that the analytical procedure is reliable, reproducible, and suitable for its intended purpose.
Validation demonstrates that a method is specific, sensitive, accurate, and precise for the analysis of phenylephrine in a specific biological matrix. The process involves a series of experiments designed to evaluate the performance characteristics of the method, ensuring that it consistently provides data that can be trusted for research and clinical decision-making. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common techniques employed for this purpose, offering the required sensitivity and selectivity. nih.govnih.govnih.gov
Limits of Detection and Quantitation
The sensitivity of a bioanalytical method is defined by its limits of detection and quantitation.
Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated with an acceptable level of accuracy and precision. It represents the concentration that produces a signal distinguishable from the background noise of the matrix.
Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for pharmacokinetic studies, where low concentrations of a drug may need to be measured reliably. For bioanalytical methods, this is often referred to as the Lower Limit of Quantitation (LLOQ).
These limits are typically established based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve. For example, a UPLC-MS/MS method for phenylephrine in human plasma established an LLOQ of 10.0 pg/mL. nih.gov Another LC-MS/MS method for plasma samples reported an LLOQ of 0.0200 ng/mL. google.com The sensitivity of a method can vary significantly depending on the analytical technique used and the complexity of the biological matrix.
The table below presents the limits of detection and quantitation for phenylephrine from various analytical studies.
| Matrix/Sample Type | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
|---|---|---|---|---|
| Human Plasma | UPLC-MS/MS | Not Specified | 10.0 pg/mL (LLOQ) | nih.gov |
| Human Plasma | LC-MS/MS | Not Specified | 0.0200 ng/mL (LLOQ) | google.com |
| Human Urine (Spiked) | Differential Pulse Voltammetry | 2.07 × 10⁻⁷ M | 6.91 × 10⁻⁶ M | researchgate.net |
| Nasal Drops Formulation | UV-Spectrophotometry | 0.892 µg/cm³ | 2.969 µg/cm³ | mjcce.org.mkresearchgate.net |
| Bulk and Tablet | HPLC | 6.1658 µg/mL | 18.6843 µg/mL | semanticscholar.org |
| Eye Drops | HPLC | 0.48 µg/mL | 1.47 µg/mL | thepharmajournal.com |
Future Directions and Emerging Research Avenues for Phenylephrine Bitartrate
Pharmacogenomic Influences on Response and Metabolism
The study of how an individual's genetic makeup influences their response to phenylephrine (B352888) is a burgeoning field with significant potential for personalizing medicine. Research has begun to uncover the genetic underpinnings of the varied responses to this α1-adrenergic receptor agonist.
Recent studies have demonstrated that the acute response to phenylephrine, particularly in managing hypotension during anesthesia, can be influenced by genomics and ancestry. nih.gov A quantitative phenotype has been developed to assess this response by measuring blood pressure changes before and after drug administration. researchgate.net This approach has revealed systematic differences among self-reported ancestry groups. For instance, after adjusting for various factors, European-Americans have shown a significantly higher systolic response to phenylephrine compared to African-Americans and Hispanic/Latinos. nih.govresearchgate.net
Genome-wide association studies (GWAS) are being employed to identify specific genetic factors responsible for these individual differences. nih.gov These studies have pointed to associations in loci and genes previously linked to blood pressure regulation. nih.gov Furthermore, research has identified specific low-frequency genetic variants that can lead to a complete lack of response to phenylephrine. nih.govresearchgate.net The discovery of these variants opens the door for preemptive pharmacogenomic screening to enhance patient safety, particularly in surgical settings. nih.govresearchgate.net Prior research has also suggested that polymorphisms in genes like NOS3 and ACE may be linked to heightened vascular responsiveness to phenylephrine. nih.gov
Table 1: Genetic Variants Associated with Phenylephrine Response
| Variant | Population Frequency | Associated Response | Reference |
|---|---|---|---|
| rs188427942 | ~1% in European Americans | No response to phenylephrine | researchgate.net |
| rs147664194 | ~1% in European Americans | No response to phenylephrine | researchgate.net |
Development of Novel Formulations with Enhanced Efficacy or Reduced Side Effects
Efforts to improve the delivery and stability of phenylephrine bitartrate (B1229483) are ongoing, aiming to enhance its effectiveness and potentially reduce adverse effects. Research into novel formulations is a key aspect of this endeavor.
One area of development has been in effervescent dosage forms. The U.S. Food and Drug Administration (FDA) has included phenylephrine bitartrate in the final monograph for over-the-counter (OTC) nasal decongestant drug products, permitting its use in effervescent forms like tablets, granules, or powders. citeline.com This formulation is designed to be dissolved in water before oral administration. consensus.app The agency concluded that phenylephrine hydrochloride and this compound could be used interchangeably due to similar safety and efficacy profiles. citeline.com
Other innovative approaches include formulations designed for colonic absorption. These compositions typically involve a core containing phenylephrine or a salt thereof, surrounded by an erodible layer that allows for a time-dependent release of the drug in the colon. google.com The rationale is that bypassing initial metabolism could increase the amount of unmetabolized, active phenylephrine in circulation. google.com
More advanced developments include the use of nanotechnology. For instance, sustained-release liposomal nanoparticles containing phenylephrine have been developed and tested in preclinical models. nih.gov This approach aims to provide localized and sustained drug action, which could enhance therapeutic effects while minimizing systemic exposure. nih.gov Stability is another critical factor, as phenylephrine is a reactive molecule. google.com Research has shown that this compound is susceptible to degradation, particularly when exposed to solar radiation, which underscores the need for stable formulations. consensus.app
Advanced Preclinical Models for Mechanistic Insight
To better understand the mechanisms of action and potential therapeutic applications of phenylephrine, researchers are utilizing advanced preclinical models that more accurately mimic human physiology and disease states.
One such example is a novel mouse model of heart failure induced by the co-administration of isoprenaline and phenylephrine. frontiersin.org This model activates both the sympathetic nervous system (SNS) and the renin-angiotensin-aldosterone system (RAAS), which more closely resembles the development of human heart failure than models using isoprenaline alone. frontiersin.org By using a micro-osmotic pump for continuous subcutaneous administration, this model facilitates the study of cardiac hypertrophy and fibrosis. frontiersin.org
In oncology research, preclinical models of melanoma are being used to investigate novel therapeutic strategies involving phenylephrine. Liposomal phenylephrine nanoparticles are injected peri-tumorally to act as a local vasoconstrictor. nih.gov This "local dynamic control" of tumor-associated vessels has been shown to increase the retention and exposure time of tumors to intratumorally injected chemotherapy, thereby enhancing antitumor activity. nih.gov
Animal models are also crucial in ophthalmology. Given the anatomical and physiological similarities between human and canine eyes, dogs are considered a valuable model for studying retinopathies. mdpi.com In studies of conditions like Leber's congenital amaurosis, phenylephrine eye drops are used for pupil dilation during ophthalmological examinations, such as electroretinography, allowing for detailed assessment of retinal structure and function. mdpi.com These diverse models are essential for bridging the gap between laboratory research and clinical application. mdpi.com
Table 2: Examples of Advanced Preclinical Models in Phenylephrine Research
| Model Type | Application | Key Findings/Purpose | Reference |
|---|---|---|---|
| Mouse Heart Failure Model | Cardiovascular Research | Co-administration of isoprenaline and phenylephrine induces heart failure that mimics human pathogenesis by activating both SNS and RAAS. | frontiersin.org |
| Melanoma Mouse Model | Oncology/Drug Delivery | Peri-tumoral injection of liposomal phenylephrine nanoparticles enhances the efficacy of intratumoral chemotherapy by increasing drug retention. | nih.gov |
Long-term Safety Surveillance and Post-Market Studies
Continuous evaluation of the long-term safety and efficacy of this compound is essential, especially for its widely available oral formulations. Post-market studies and regulatory reviews play a critical role in ensuring that the benefits of the drug outweigh its risks.
Recently, the efficacy of oral phenylephrine as a nasal decongestant has come under renewed scrutiny. yale.edurjid.com.ro An advisory panel to the FDA unanimously concluded that oral phenylephrine was not more effective than a placebo for treating nasal congestion, based on a review of original and more current studies. poison.org This finding, which prompted the FDA to propose ending the use of oral phenylephrine for this indication, highlights the importance of re-evaluating long-approved drugs with modern clinical trial standards. yale.edupoison.org It is important to note that these concerns were related to efficacy, not safety, and did not apply to nasal spray formulations. yale.edupoison.org
Long-term surveillance also focuses on cardiovascular safety. Studies have investigated the potential for increased cardiovascular adverse events, particularly when phenylephrine is combined with other medications like paracetamol, which can increase its bioavailability. nih.gov While current data suggest a limited impact on the cardiovascular system in healthy individuals at recommended doses, some research indicates that oral doses of 15 mg or higher can lead to increases in blood pressure. rjid.com.ro The effects may be potentiated in individuals with underlying hypertension. nih.gov Therefore, further research is needed to more clearly establish the long-term safety profile of phenylephrine, especially in patients with pre-existing cardiovascular conditions. rjid.com.ro
Q & A
Basic Research Questions
Q. What validated HPLC methods are recommended for determining the purity of Phenylephrine Bitartrate?
- Methodology : Use a gradient HPLC system with a C18 column (L1 packing, 4 mm × 5.5 cm) and UV detection at 215 nm. Prepare a mobile phase with 1-octanesulfonic acid buffer (pH 2.8) and acetonitrile in variable ratios. Maintain the column temperature at 45°C and a flow rate of 1.5 mL/min. System suitability criteria include resolution ≥1.5 between phenylephrine and norphenylephrine, tailing factor <1.8, and RSD ≤5% for replicate injections .
- Quantification : Calculate impurity percentages using peak area ratios relative to the total response. Ensure blank solutions are analyzed to exclude interference peaks .
Q. How should researchers confirm the identity and optical purity of this compound?
- Specific Rotation : Prepare a 50 mg/mL solution of the free base in 1 M HCl after precipitating the base with ammonium hydroxide. The specific rotation must fall between –53° and –57° to confirm enantiomeric purity .
- Infrared Spectroscopy : Compare the sample’s IR spectrum to USP reference standards (e.g., USP Phenylephrine Hydrochloride RS) for structural validation .
Advanced Research Questions
Q. How can researchers resolve contradictory data in α1-adrenergic receptor binding studies involving this compound?
- Experimental Design : Include controls for non-specific binding (e.g., using prazosin or yohimbine as antagonists) and validate receptor specificity via competitive binding assays. Use radiolabeled ligands (e.g., [³H]-prazosin) to quantify receptor density and affinity .
- Data Interpretation : Account for batch-to-batch variability in receptor preparations and potential cross-reactivity with β-adrenergic receptors. Confirm functional activity via cyclic AMP assays or vasoconstriction models .
Q. What strategies optimize impurity profiling during this compound synthesis?
- Chromatographic Purity : Monitor residual tartaric acid and synthetic intermediates (e.g., norphenylephrine) using the USP-recommended HPLC method. Adjust reaction pH and temperature to minimize byproduct formation .
- Titrimetric Assay : Verify stoichiometric equivalence via potentiometric titration with 0.1 N perchloric acid in glacial acetic acid. Each mL of titrant corresponds to 31.73 mg of this compound .
Q. How should researchers design dose-response studies to evaluate this compound’s vasoconstrictive effects?
- In Vitro Models : Use isolated aortic rings or cultured vascular smooth muscle cells. Pre-treat tissues with propranolol to block β-adrenergic interference and measure contraction force via force transducers .
- In Vivo Validation : Administer incremental doses in animal models (e.g., rats) and monitor systolic/diastolic pressures. Correlate results with plasma concentration data from LC-MS/MS analysis .
Methodological Best Practices
Q. What quality control measures ensure reproducibility in this compound research?
- Reference Standards : Use USP-grade materials (e.g., USP Norphenylephrine Hydrochloride RS) for calibration and system suitability tests .
- Batch Consistency : Request peptide content analysis and TFA removal (<1%) if using custom-synthesized batches for sensitive assays (e.g., cell-based studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
